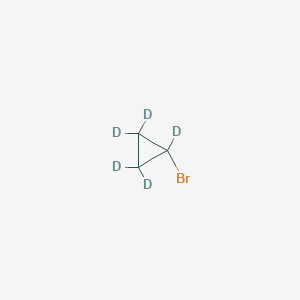
Bromocyclopropane-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromocyclopropane-d5: is a deuterated derivative of bromocyclopropane, where the hydrogen atoms are replaced with deuterium. This compound has the molecular formula C3D5Br and a molecular weight of 126.01 g/mol . It is a stable isotope-labeled compound used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromocyclopropane-d5 can be synthesized through the bromination of cyclopropane-d5. One common method involves treating silver cyclopropanecarboxylate with bromine in a suitable solvent such as dichlorodifluoromethane or tetrachloroethane . The reaction is typically carried out at low temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Bromocyclopropane-d5 undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted cyclopropane derivatives.
Reduction Reactions: It can be reduced to cyclopropane-d5 using reducing agents like lithium aluminum hydride.
Isomerization: On heating, this compound can isomerize to form 1-bromopropene and 3-bromopropene.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Isomerization: Heating in the presence of a catalyst.
Major Products:
Substitution: Substituted cyclopropane derivatives.
Reduction: Cyclopropane-d5.
Isomerization: 1-bromopropene and 3-bromopropene.
Wissenschaftliche Forschungsanwendungen
Bromocyclopropane-d5 is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in mechanistic studies and reaction kinetics.
Biology: It is used in metabolic studies to trace the incorporation and transformation of cyclopropane derivatives.
Medicine: It serves as a reference standard in mass spectrometry for the quantification of bromocyclopropane in biological samples.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of bromocyclopropane-d5 involves its interaction with molecular targets through substitution or reduction reactions. The deuterium atoms in the compound provide unique insights into reaction pathways and mechanisms, as they can alter reaction rates and product distributions compared to non-deuterated analogs .
Vergleich Mit ähnlichen Verbindungen
- Chlorocyclopropane
- Fluorocyclopropane
- Iodocyclopropane
Comparison: Bromocyclopropane-d5 is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. Compared to its non-deuterated analogs, it provides more detailed information on reaction mechanisms and kinetics. Additionally, the presence of bromine allows for specific reactivity patterns that differ from those of chlorocyclopropane, fluorocyclopropane, and iodocyclopropane .
Eigenschaften
Molekularformel |
C3H5Br |
|---|---|
Molekulargewicht |
126.01 g/mol |
IUPAC-Name |
1-bromo-1,2,2,3,3-pentadeuteriocyclopropane |
InChI |
InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2/i1D2,2D2,3D |
InChI-Schlüssel |
LKXYJYDRLBPHRS-UXXIZXEISA-N |
Isomerische SMILES |
[2H]C1(C(C1([2H])Br)([2H])[2H])[2H] |
Kanonische SMILES |
C1CC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethoxy-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane](/img/structure/B13432810.png)
![(2S)-2-amino-3-[4-[3-[5-[4-[2-[6-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-3-hydroxy-2,4-diiodophenyl]ethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13432828.png)
![methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13432832.png)
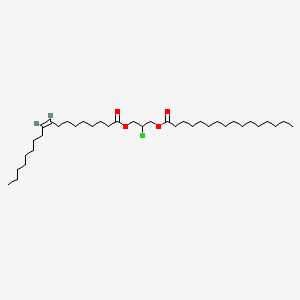
![(Z)-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N'-hydroxyacetimidamide](/img/structure/B13432840.png)
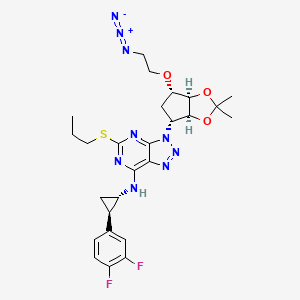
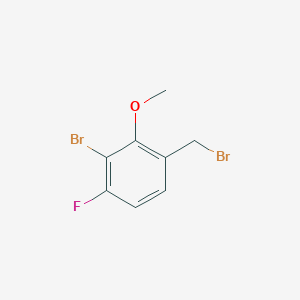
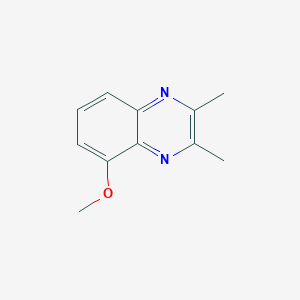
![N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13432860.png)
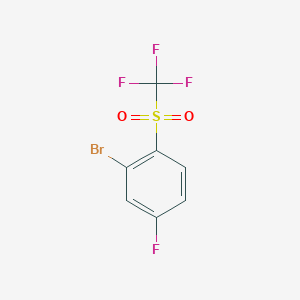
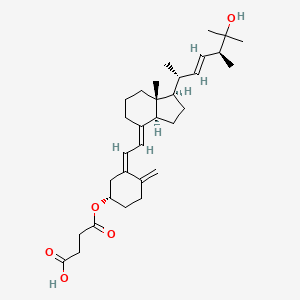
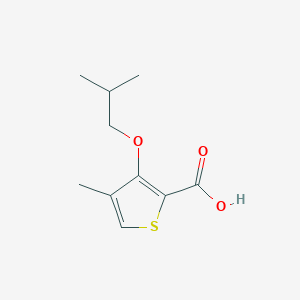
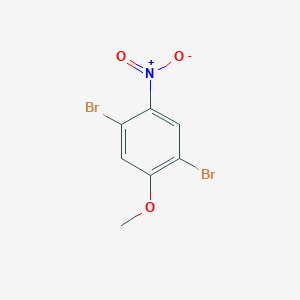
![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)
